![molecular formula C10H21NO B1488339 [1-(Butan-2-yl)piperidin-4-yl]methanol CAS No. 1188916-11-1](/img/structure/B1488339.png)
[1-(Butan-2-yl)piperidin-4-yl]methanol
Overview
Description
The compound “[1-(Butan-2-yl)piperidin-4-yl]methanol” is a derivative of piperidine, which is a common organic compound. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The “butan-2-yl” group indicates a butyl group attached at the second carbon of the piperidine ring. The “methanol” part suggests a methanol group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring with a butan-2-yl group and a methanol group attached. The exact structure would depend on where these groups are attached on the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the piperidine ring, which is a common feature in many biologically active compounds. The butan-2-yl and methanol groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a range of properties depending on their substituents .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of derivatives of [1-(butan-2-yl)piperidin-4-yl]methanol and similar compounds have been explored extensively. For instance, research has shown the synthesis processes of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing detailed crystal structures and confirming the chair conformation of the piperidine ring through X-ray crystallography (Girish et al., 2008; Benakaprasad et al., 2007). Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various fields.
Catalytic Applications
The catalytic properties of derivatives have also been investigated, with studies showing how cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes can serve as effective catalysts for oxidative cyclization, showcasing the potential of these compounds in organic synthesis and industrial applications (Dönges et al., 2014).
Physical and Chemical Properties
Research on the volumetric properties of piperidine and alkanol mixtures has provided insights into the interactions and behaviors of these compounds in solutions, indicating the importance of understanding their physical and chemical properties for their application in chemical engineering and materials science (Boussebissi et al., 2014).
Antimicrobial and Antiproliferative Activities
Studies have explored the antimicrobial and antiproliferative activities of certain derivatives, presenting a potential avenue for their application in medical research and pharmaceutical development. For example, synthesized compounds have been evaluated for their effects against various carcinoma cell lines, showing promising antiproliferative properties (Prasad et al., 2010).
Theoretical and Computational Studies
Theoretical and computational analyses, such as density functional theory calculations, have been applied to understand the electronic properties and reaction mechanisms of these compounds further. These studies contribute to the broader knowledge base necessary for designing new materials and drugs (Karthik et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus are often used in drug discovery and can interact with a variety of biological targets .
Mode of Action
Without specific information on “[1-(Butan-2-yl)piperidin-4-yl]methanol”, it’s difficult to describe its exact mode of action. Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives can affect multiple pathways depending on their specific structures and targets .
Result of Action
Without specific studies on “[1-(Butan-2-yl)piperidin-4-yl]methanol”, it’s difficult to describe the molecular and cellular effects of its action. Piperidine derivatives can have a range of effects depending on their specific structures and targets .
properties
IUPAC Name |
(1-butan-2-ylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-9(2)11-6-4-10(8-12)5-7-11/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQQTSTCAABKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Butan-2-yl)piperidin-4-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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